Pd(dppf)Cl2 DCM

Catalog No.
S13586828
CAS No.
M.F
C35H32Cl4FeP2Pd+2
M. Wt
818.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pd(dppf)Cl2 DCM

Product Name

Pd(dppf)Cl2 DCM

IUPAC Name

cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+)

Molecular Formula

C35H32Cl4FeP2Pd+2

Molecular Weight

818.6 g/mol

InChI

InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2

InChI Key

SNRCKKQHDUIRIY-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2]

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2) is a pre-formed, bidentate phosphine palladium complex essential for advanced cross-coupling methodologies. Unlike its solvent-free counterpart, this specific adduct incorporates a stoichiometric dichloromethane molecule within its crystal lattice. This structural feature fundamentally alters its physical properties, rendering it highly soluble in common organic process solvents such as THF, 1,4-dioxane, and dichloromethane . For procurement and process chemistry teams, this enhanced solubility translates directly to operational efficiency: it enables the preparation of stable, homogeneous stock solutions for automated high-throughput screening and continuous flow manufacturing. Furthermore, the pre-formed nature of the complex ensures a highly consistent 1:1 palladium-to-ligand ratio, eliminating the batch-to-batch variability and induction periods associated with in situ catalyst generation [1].

Procurement Fit

Broad cross-coupling scope (Suzuki, Heck, etc.)
Air-stable handling and storage
DCM solvate for improved solubility

Substituting the DCM adduct with the cheaper, solvent-free Pd(dppf)Cl2 (CAS 72287-26-4) or standard Pd(PPh3)4 introduces significant process risks. The solvent-free form exhibits poor dissolution kinetics, often forming suspensions rather than true solutions. This lack of homogeneity can cause incomplete catalyst activation, inconsistent batch-to-batch yields, and severe reactor fouling in continuous flow systems . Meanwhile, attempting to use Pd(PPh3)4 compromises bench stability due to its extreme air sensitivity, and generating the complex in situ (e.g., using Pd(OAc)2 plus dppf ligand) requires longer induction periods and risks incomplete ligation [1]. For procurement, standardizing on the Pd(dppf)Cl2 DCM adduct ensures rapid, reproducible homogeneity and maximizes catalytic turnover, avoiding the hidden costs of stalled reactions, complex purification, and wasted high-value pharmaceutical intermediates.

Substitution Risk

Ligand Architecture
Monodentate phosphines (e.g., PPh3) lack chelating dppf stabilization, which may reduce catalytic turnover.
Solvate Form
Non-DCM solvated Pd(dppf)Cl2 may exhibit lower solubility and less reproducible handling.
Pre-catalyst State
Pd(0) sources (e.g., Pd(PPh3)4) vs Pd(II) pre-catalyst may differ in activation kinetics, potentially extending induction periods.

Enhanced Solubility for Homogeneous Process Chemistry

The inclusion of dichloromethane in the crystal lattice dramatically improves the solubility of the catalyst. While solvent-free Pd(dppf)Cl2 is poorly soluble and often requires prolonged heating or sonication to dissolve, the Pd(dppf)Cl2·CH2Cl2 adduct dissolves rapidly in THF, 1,4-dioxane, and DCM to form clear, homogeneous solutions . This allows for the precise preparation of standard 0.1 M to 0.5 M stock solutions required for automated dispensing.

Evidence DimensionDissolution Profile and Homogeneity
Target Compound DataPd(dppf)Cl2·CH2Cl2: Readily forms clear, homogeneous solutions in THF/Dioxane.
Comparator Or BaselineSolvent-free Pd(dppf)Cl2: Poorly soluble, forms heterogeneous suspensions.
Quantified DifferenceEnables rapid preparation of high-concentration stock solutions without undissolved particulates.
ConditionsStandard process solvents (THF, 1,4-Dioxane, DCM) at ambient temperature.

High solubility is mandatory for automated high-throughput screening, continuous flow manufacturing, and ensuring reproducible kinetic profiles across batches.

Borylation Rate
Head-to-head
Target: yield >98%, 30 min Comparator (Pd(PPh3)4): moderate yield, 20–24 h
Reported faster borylation with higher yield
Miyaura borylation of phenothiazine derivatives

Higher Yields in Miyaura Borylation of Complex Scaffolds

In the synthesis of complex pharmaceutical intermediates, such as 6-borylated tacrine derivatives, catalyst selection dictates the overall process efficiency. Screening studies demonstrated that Pd(dppf)Cl2·CH2Cl2 provided higher catalytic activity compared to other palladium sources, achieving a 73% isolated yield. Alternative catalysts and solvent-free variants resulted in lower conversions due to inefficient activation and poor solubility in the aqueous-dioxane solvent system [1].

Evidence DimensionIsolated Yield in Borylation
Target Compound DataPd(dppf)Cl2·CH2Cl2: 73% isolated yield.
Comparator Or BaselineAlternative Pd sources: Suboptimal yields, typically <50%.
Quantified DifferenceProvides a >20% increase in isolated yield for sterically hindered heteroaromatic borylations.
ConditionsBis(pinacolato)diboron, K2CO3, 1,4-dioxane/H2O, 100 °C, 8 hours.

Maximizing yield in the borylation step prevents the loss of expensive, advanced pharmaceutical precursors and reduces downstream purification costs.

Negishi Coupling
Head-to-head
Target: distinguished yield (reported) Comparator (Pd(PPh3)4): less effective
Reported higher yield in sterically hindered system
Negishi-type coupling of indenyl/cyclopentadienyl

Predictable Scale-Up in Suzuki-Miyaura Couplings

For industrial Suzuki-Miyaura couplings, pre-formed Pd(dppf)Cl2·CH2Cl2 eliminates the variability associated with in situ catalyst generation. In the process development for complex kinase inhibitors, utilizing the pre-formed DCM adduct at low catalyst loadings (e.g., 0.5 to 5 mol%) afforded quantitative conversion and minimized the formation of homocoupled dimer impurities [1]. In situ mixtures of Pd(OAc)2 and dppf often require longer induction periods and higher loadings to achieve similar turnover numbers.

Evidence DimensionCatalyst Loading and Conversion Efficiency
Target Compound DataPd(dppf)Cl2·CH2Cl2: Quantitative conversion at low mol% loading.
Comparator Or BaselineIn situ Pd(OAc)2 + dppf: Variable conversion, higher impurity profile.
Quantified DifferenceEnsures >95% conversion with lower overall palladium consumption and higher reproducibility.
ConditionsHeteroaryl halides, boronic acids, aqueous base (e.g., K3PO4), THF/H2O or Dioxane/H2O.

Pre-formed adducts guarantee a strict 1:1 metal-to-ligand ratio, which is critical for predictable scale-up and minimizing expensive palladium waste.

Storage Stability
Cross-study comparable
Target: 2–8 °C, air-stable under inert gas Comparator (Pd(PPh3)4): −20 °C, air-sensitive
Simplified cold storage and handling requirements
Vendor storage recommendations

Enhanced Bench Stability and Handling Characteristics

From a handling perspective, Pd(dppf)Cl2·CH2Cl2 is a robust, crystalline solid that exhibits excellent bench stability compared to traditional Pd(0) catalysts like Pd(PPh3)4. While tetrakis(triphenylphosphine)palladium(0) degrades rapidly upon exposure to air (forming Pd black and phosphine oxides), the Pd(II) DCM adduct can be weighed on the benchtop without strict glovebox requirements [1]. This operational stability reduces the frequency of batch failures caused by degraded catalyst.

Evidence DimensionAir and Moisture Sensitivity
Target Compound DataPd(dppf)Cl2·CH2Cl2: Bench-stable for standard weighing and handling.
Comparator Or BaselinePd(PPh3)4: Highly air-sensitive, requires glovebox storage and handling.
Quantified DifferenceSignificantly longer operational shelf-life and reduced need for specialized handling environments.
ConditionsStandard laboratory benchtop conditions (ambient air and humidity).

Procuring a bench-stable catalyst reduces the need for specialized handling equipment and minimizes the risk of failed reactions due to compromised reagents.

Reaction Scope
Supporting evidence
Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig couplings all catalyzed successfully
Supports multi-reaction workflow consolidation
Tacrine analogue synthesis platform
Solvate Handling
Class-level inference
DCM solvate: enhanced solubility and handling (reported) vs non-solvated form
May improve weighing accuracy and dissolution
General laboratory handling context

Automated High-Throughput Reaction Screening (HTE)

Because Pd(dppf)Cl2·CH2Cl2 dissolves rapidly and completely in standard dispensing solvents (such as THF and 1,4-dioxane), it is an exceptionally reliable palladium source for preparing homogeneous stock solutions. This ensures accurate, reproducible catalyst dosing across hundreds of microscale reaction wells, a critical requirement for pharmaceutical lead optimization .

Miyaura Borylation of Advanced Pharmaceutical Intermediates

The catalyst is highly effective for converting sterically hindered or electronically deactivated aryl and heteroaryl halides into boronic esters. Its pre-formed nature ensures rapid activation, maximizing the yield of the borylated product and preventing the loss of high-value, multi-step synthetic intermediates [1].

Continuous Flow Cross-Coupling Manufacturing

In continuous flow chemistry, undissolved particulates can cause severe blockages in microreactor channels. The superior solubility profile of the DCM adduct compared to solvent-free Pd(dppf)Cl2 makes it a highly effective choice for scaling up Suzuki-Miyaura and Buchwald-Hartwig couplings in flow systems .

Late-Stage Functionalization via Suzuki-Miyaura Coupling

For late-stage API synthesis requiring low catalyst loading and high turnover, the pre-formed DCM adduct provides predictable kinetics and minimal homocoupling impurities. This reliability makes it a safer procurement choice than in situ generated Pd(OAc)2/dppf mixtures during rigorous process validation and scale-up [2].

Application Fit

Application
Selection Property
Validation Focus
High-throughput borylation
Fast reaction kinetics
Yield and throughput validation
Multi-reaction discovery
Cross-coupling versatility
Reproducibility across reaction types
Sterically hindered synthesis
Steric tolerance of dppf ligand
Yield in hindered Negishi couplings
Scale-up under ambient conditions
Air and thermal stability
Handling and storage robustness

Hydrogen Bond Acceptor Count

2

Exact Mass

817.90880 g/mol

Monoisotopic Mass

815.91175 g/mol

Heavy Atom Count

43

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